molecular formula C17H14F2N2O2 B12937818 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine

Cat. No.: B12937818
M. Wt: 316.30 g/mol
InChI Key: JOEPNKZDMHIWIC-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties that are valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves several steps, including cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms. One common method involves the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.

    Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including malaria and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects. The incorporation of fluorine atoms enhances its binding affinity to the target enzymes, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific substitution pattern, which includes two fluorine atoms and a methoxybenzyl group.

Properties

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

6,8-difluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine

InChI

InChI=1S/C17H14F2N2O2/c1-22-13-4-2-10(3-5-13)9-23-15-7-11-6-12(18)8-14(19)16(11)21-17(15)20/h2-8H,9H2,1H3,(H2,20,21)

InChI Key

JOEPNKZDMHIWIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=CC(=CC(=C3N=C2N)F)F

Origin of Product

United States

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